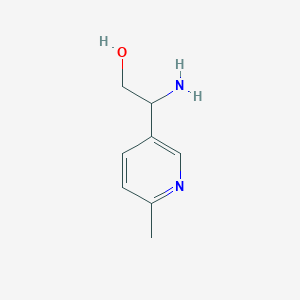

2-Amino-2-(6-methylpyridin-3-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(6-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-methylpyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(6-methylpyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Research indicates that 2-Amino-2-(6-methylpyridin-3-yl)ethanol interacts with metabotropic glutamate receptors, which play a crucial role in neurological disorders such as anxiety, depression, and cognitive impairments. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mental health disorders.

Case Study: Receptor Modulation

- Objective: To evaluate the interaction of this compound with metabotropic glutamate receptors.

- Methodology: Molecular docking studies were conducted to assess binding affinity.

- Findings: The compound exhibited significant binding affinity, indicating its potential as a lead compound for drug development targeting neurological conditions.

Building Block in Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to new compounds with enhanced biological activities.

Synthesis Pathways:

- Direct Synthesis: The compound can be synthesized through the reaction of 6-methylpyridine derivatives with appropriate amines and alcohols under controlled conditions.

- Functionalization: The amino and hydroxyl groups can be further modified to create derivatives with specific pharmacological profiles.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is exploited in catalysis and material science.

Applications in Catalysis:

- Metal Complex Formation: The amino and hydroxyl groups facilitate the coordination of metal ions, enhancing catalytic activity in various reactions.

Enzyme Inhibition Studies

Research has shown that this compound can act as an enzyme inhibitor, impacting biochemical pathways relevant to disease processes.

Case Study: Enzyme Interaction

- Objective: To investigate the inhibitory effects on specific enzymes involved in metabolic pathways.

- Methodology: Enzyme assays were performed to measure inhibition rates.

- Results: The compound demonstrated significant inhibitory activity against target enzymes, suggesting its potential role in therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol

- 2-(Methylamino)-2-(6-methylpyridin-3-yl)ethan-1-ol

- 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on an ethan-1-ol backbone makes it a versatile compound for various synthetic and research applications .

Biologische Aktivität

2-Amino-2-(6-methylpyridin-3-yl)ethanol, also known as (R)-2-Amino-2-(6-methylpyridin-3-yl)ethanol, is an organic compound with significant biological activity, particularly in the realm of neuropharmacology. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8H12N2O and a molecular weight of approximately 152.19 g/mol. Its structure features an alcohol group (–OH), an amine group (–NH₂), and a pyridine ring with a methyl substituent at the 6-position. The stereochemistry at the second carbon atom is designated as (R), indicating a specific spatial arrangement that influences its biological activity.

Interaction with Metabotropic Glutamate Receptors

Research indicates that this compound interacts with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as anxiety, depression, and cognitive impairments. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mental health disorders.

Antiproliferative Effects

A study highlighted the antiproliferative activity of pyridine derivatives, including this compound. The presence of hydroxyl (-OH) and amino (-NH₂) groups in its structure enhances its biological activity against various cancer cell lines, demonstrating lower IC50 values in assays against HeLa and MCF-7 cells . The following table summarizes the IC50 values for related compounds:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.058 | Hep2 |

| 4-Amino-4-(6-methylpyridin-3-yl)butan-1-ol | 0.021 | PC3 |

| 2-Amino-1-(6-methylpyridin-2-yl)ethanol | 0.035 | MDA-MB-231 |

These findings indicate that the incorporation of functional groups significantly influences the antiproliferative activity of pyridine derivatives .

Neuropharmacological Applications

In a study focusing on the neuroprotective effects of pyridine derivatives, it was found that compounds similar to this compound exhibited protective actions against oligomeric amyloid β peptide toxicity. This suggests potential applications in Alzheimer's disease therapy .

Synthesis and Characterization

Various synthesis methods for producing this compound have been explored, including condensation reactions that yield high purity products. These synthetic pathways are crucial for advancing research into its biological applications and therapeutic potential .

Eigenschaften

IUPAC Name |

2-amino-2-(6-methylpyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-2-3-7(4-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABAZVGJCSWOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.